molecular formula C6H13ClN2O B1453302 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride CAS No. 1303993-90-9

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Cat. No.: B1453302
CAS No.: 1303993-90-9
M. Wt: 164.63 g/mol
InChI Key: GUOUMQZQHMDHIY-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is an organic compound with the empirical formula C6H13ClN2O. It is a solid substance used in various chemical research and industrial applications. The compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also form stable complexes with metal ions, influencing their reactivity and stability. The cyclopropane ring structure contributes to its unique reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclopropanecarboxylic acid
  • 2,2-Dimethylcyclopropanecarbohydrazide
  • 2,2-Dimethylcyclopropanecarbonyl chloride

Uniqueness

2,2-Dimethylcyclopropanecarbohydrazide hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. The presence of the cyclopropane ring imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(2)3-4(6)5(9)8-7;/h4H,3,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUMQZQHMDHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
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2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
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2,2-Dimethylcyclopropanecarbohydrazide hydrochloride
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Reactant of Route 6
2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

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